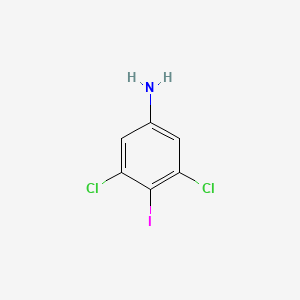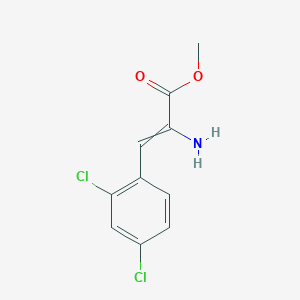
4-Methylhept-4-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhept-4-EN-3-OL is a secondary alcohol with the molecular formula C8H16O. It is an interesting compound due to its role as an insect pheromone, where its stereoisomers exhibit activity towards different species . This compound is also known for its applications in the integrated pest management of insects, making it a sustainable and environmentally friendly alternative to hazardous insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylhept-4-EN-3-OL involves a one-pot multi-enzymatic synthesis. The starting material, 4-methylhept-4-en-3-one, undergoes two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH), respectively . This method allows for the creation of two stereogenic centers, resulting in the formation of all four possible stereoisomers of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot multi-enzymatic synthesis method described above can be scaled up for industrial applications, providing an efficient and sustainable route for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylhept-4-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form different alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Different alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methylhept-4-EN-3-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylhept-4-EN-3-OL as an insect pheromone involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a behavioral response that can include attraction, repulsion, or disruption of mating patterns . The molecular targets and pathways involved in this process are specific to the insect species and the stereoisomer of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylheptan-3-ol: Another insect pheromone with similar applications in pest management.
4-Methylhept-4-en-3-one: The precursor in the synthesis of 4-Methylhept-4-EN-3-OL.
Uniqueness
This compound is unique due to its stereoisomeric activity towards different insect species, making it a versatile and effective compound in integrated pest management . Its environmentally friendly nature and potential for sustainable pest control further highlight its significance .
Properties
IUPAC Name |
4-methylhept-4-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRKUMLJLIZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
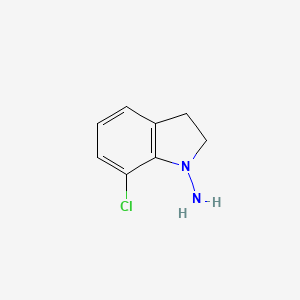
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
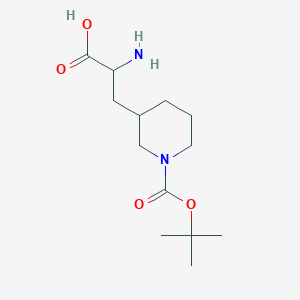
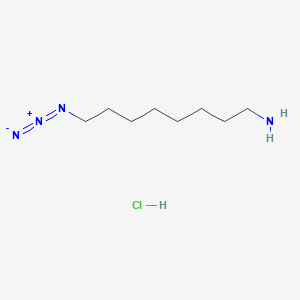
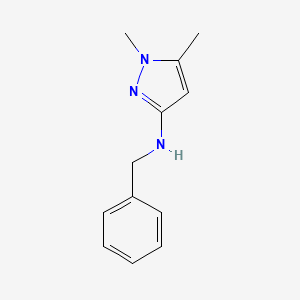
![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
